molecular formula C9H15F2N B2836659 3,3-Difluoro-decahydroquinoline CAS No. 1934519-51-3

3,3-Difluoro-decahydroquinoline

Cat. No.: B2836659
CAS No.: 1934519-51-3
M. Wt: 175.223
InChI Key: GKLJPCTWWADROS-UHFFFAOYSA-N
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Description

3,3-Difluoro-decahydroquinoline is a fluorinated quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-decahydroquinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often require the use of organometallic compounds and specific catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-decahydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce fully hydrogenated quinoline compounds .

Scientific Research Applications

3,3-Difluoro-decahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity in various assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-decahydroquinoline is unique due to its specific fluorine substitutions and the resulting chemical properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in the development of new pharmaceuticals and advanced materials .

Biological Activity

3,3-Difluoro-decahydroquinoline is an intriguing bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the substitution of two fluorine atoms at the 3-position of the quinoline ring, exhibits unique properties that enhance its pharmacological profile. This article explores the biological activity of this compound, including its anticancer potential, neurological effects, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N\text{C}_{10}\text{H}_{12}\text{F}_2\text{N}. The incorporation of fluorine atoms significantly alters the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.

Property Description
Molecular FormulaC10H12F2N\text{C}_{10}\text{H}_{12}\text{F}_2\text{N}
LipophilicityIncreased due to fluorination
Metabolic StabilityEnhanced by fluorine substitution

Anticancer Potential

Research indicates that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines. Certain derivatives have shown promising results in inhibiting tumor growth, suggesting potential as anticancer agents. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neurological Effects

The compound's interaction with neurological targets has also been investigated. Preliminary findings suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The unique structural features conferred by fluorination may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

Synthetic Routes

Several synthetic methodologies have been developed for producing this compound. These include nucleophilic substitutions and cycloadditions that leverage its unique structure to create more complex bioactive molecules. The synthesis often involves fluorination techniques that are crucial for developing compounds with enhanced biological activity .

Applications in Drug Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its difluorinated structure is particularly valuable for increasing the efficacy and stability of drug candidates. Furthermore, this compound is explored in agricultural applications for developing more effective pesticides and herbicides due to its resistance to metabolic degradation.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, highlighting its potential as an anticancer agent.
  • Neuropharmacological Studies : Research focused on the compound's ability to modulate neurotransmitter release showed that it could potentially enhance synaptic plasticity, suggesting implications for treating cognitive disorders.

Properties

IUPAC Name

3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c10-9(11)5-7-3-1-2-4-8(7)12-6-9/h7-8,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLJPCTWWADROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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